- Bio-inspired surfactants capable of generating plant volatiles, Soft Matter, 2015, 11(15), 3076-3082
Cas no 3790-78-1 (cis-Nerolidol)
cis-Nerolidol Chemical and Physical Properties
Names and Identifiers
-
- 1,6,10-Dodecatrien-3-ol,3,7,11-trimethyl-, (6Z)-
- (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- cis-Nerolidol
- NEROLIDOL, cis-(AS)
- (Z)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol
- Nerolidol cis-form
- NEROLIDOL CIS-FORM [MI]
- EINECS 223-263-5
- (E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- NCGC00256775-01
- (Z)-Nerolidol
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (6Z)-
- 3790-78-1
- (6Z)-(+/-)-nerolidol
- Q27269256
- AKOS032949863
- NEROLIDOL, (6Z)-(+/-)-
- UNII-81K23DEF7B
- 3,7,11-Trimethyl-1,6,10-dodecatriene-3-ol, (Z)-(S)-(+)-
- DTXCID9027239
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (Z)-(S)-(+)-
- trans-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- 81K23DEF7B
- CAS-3790-78-1
- DTXSID1047239
- NS00082407
- Tox21_302456
- InChI=1/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
- CHEBI:173119
- SCHEMBL7057492
- Nerolidol, cis-(+)-
- CHEMBL3185053
- Nerolidol,cis-(sg)
- CS-0253665
- cis-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- (+)-Nerolidol
- MFCD00008911
- (6Z)-nerolidol
- NSC 60598
- FQTLCLSUCSAZDY-KAMYIIQDSA-
- Nerolidol isomer
- Peruviol
- cis-Nerolidol, >=96.0% (GC)
- NEROLIDOL, CIS-
- (6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- MFCD00085350
- (+/-)-cis-Nerolidol 100 microg/mL in Methanol
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (6Z)-; 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (Z)- (8CI); (6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol; (Z)-Nerolidol; (+/-)-cis-Nerolidol; cis-Nerolidol
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, [S-(Z)]-
- HY-N1944A
- DB-235238
-
- MDL: MFCD00085350
- Inchi: 1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
- InChI Key: FQTLCLSUCSAZDY-KAMYIIQDSA-N
- SMILES: OC(C=C)(C)CC/C=C(/C)\CC/C=C(\C)/C
Computed Properties
- Exact Mass: 222.198365
- Monoisotopic Mass: 222.198365
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 4.6
Experimental Properties
- Color/Form: Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma
- Density: 0.876 g/mL at 20 °C(lit.)
- Melting Point: No data available
- Boiling Point: 70 °C/0.1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.478(lit.)
- Color/Form: 2000 μg/mL in methanol
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
cis-Nerolidol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:2-8°C
cis-Nerolidol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40743 |
cis-Nerolidol |
3790-78-1 | certified reference material, 2000μg/mL in methanol, ampule of 1mL | 1ML |
¥1373.29 | 2022-02-22 | |
| TRC | N390125-25mg |
cis-Nerolidol |
3790-78-1 | 25mg |
$ 132.00 | 2023-09-06 | ||
| TRC | N390125-100mg |
cis-Nerolidol |
3790-78-1 | 100mg |
$ 506.00 | 2023-09-06 | ||
| TRC | N390125-250mg |
cis-Nerolidol |
3790-78-1 | 250mg |
$ 990.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11140-100mg |
(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
3790-78-1 | 100mg |
¥2498.0 | 2021-09-07 | ||
| abcr | AB167688-1 g |
cis-Nerolidol, 95%; . |
3790-78-1 | 95% | 1 g |
€185.00 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -1ml |
cis-Nerolidol |
3790-78-1 | 1ml |
¥1668.34 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N923869-1ml |
cis-Nerolidol |
3790-78-1 | 2000\xa0μg/mL in methanol | 1ml |
¥1,167.30 | 2022-09-01 | |
| abcr | AB167688-1g |
cis-Nerolidol, 95%; . |
3790-78-1 | 95% | 1g |
€185.00 | 2025-02-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40743 |
3790-78-1 | 1ML |
¥1588.9 | 2023-01-06 |
cis-Nerolidol Production Method
Production Method 1
cis-Nerolidol Preparation Products
- alpha-Bisabolol (515-69-5)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (E,Z)- (28973-98-0)
- (Z,E)-α-Farnesene (26560-14-5)
- Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl)- (4891-79-6)
- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- (17699-05-7)
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (17627-44-0)
- (Z)-β-Farnesene (28973-97-9)
- (2Z)-1-(acetyloxy)-3,7-dimethylocta-2,6-dien-1-olate (91050-14-5)
- cis-Nerolidol (3790-78-1)
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate (89-49-6)
- (E)-β-Farnesene (18794-84-8)
- trans-nerolidol (40716-66-3)
- α-Farnesene (>80%) (502-61-4)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,Z)- (28973-99-1)
cis-Nerolidol Suppliers
cis-Nerolidol Related Literature
-
Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2014 4 1954
-
Camila G. Vieira,Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2015 5 960
-
Ping Yang,Huanlu Song,Yanping Lin,Tianyang Guo,Lijin Wang,Michael Granvogl,Yongquan Xu Food Funct. 2021 12 4797
-
Yi-Sheng He,Wei Sun,Bi-Ying Zhang,Ling-Hui Xu,Jie Yang,Wen Gao,Lian-Wen Qi,Ping Li,Xiao-Dong Wen Anal. Methods 2016 8 785
-
Wen-Ting Gu,Lin-Yuan Li,Wen-Jing Rui,Zhong-Wen Diao,Guo-Dong Zhuang,Xiao-Mei Chen,Zheng-Ming Qian,Shu-Mei Wang,Dan Tang,Hong-Yan Ma Anal. Methods 2022 14 3583
Additional information on cis-Nerolidol
Recent Advances in the Study of cis-Nerolidol (CAS 3790-78-1): A Comprehensive Research Brief
In recent years, cis-Nerolidol (CAS 3790-78-1), a naturally occurring sesquiterpene alcohol, has garnered significant attention in the chemical, biological, and pharmaceutical research communities. This compound, found in various essential oils such as those from neroli, jasmine, and tea tree, has demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The growing interest in cis-Nerolidol is driven by its potential applications in drug development and its role as a bioactive compound in therapeutic formulations.
A recent study published in the Journal of Natural Products explored the antimicrobial efficacy of cis-Nerolidol against multidrug-resistant bacterial strains. The research team employed in vitro assays to evaluate the compound's inhibitory effects on Staphylococcus aureus and Escherichia coli. Results indicated that cis-Nerolidol exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. These findings suggest that cis-Nerolidol could serve as a promising lead compound for developing novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory mechanisms of cis-Nerolidol. Using murine macrophage models, researchers demonstrated that the compound effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. This research highlights the potential of cis-Nerolidol as a therapeutic agent for inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, a 2023 study published in Cancer Research examined the anticancer properties of cis-Nerolidol in human breast cancer cell lines. The study revealed that the compound induced apoptosis and cell cycle arrest in a dose-dependent manner, primarily through the activation of caspase-3 and the downregulation of cyclin D1. These findings underscore the potential of cis-Nerolidol as an adjunct therapy in cancer treatment, offering a natural alternative to synthetic chemotherapeutic agents.
Beyond its pharmacological applications, cis-Nerolidol has also been studied for its role in drug delivery systems. A recent patent application (WO2023051234A1) describes the use of cis-Nerolidol as a permeation enhancer in transdermal drug delivery formulations. The patent highlights the compound's ability to improve the bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy. This innovation could pave the way for more efficient and patient-friendly drug administration methods.
Despite these promising developments, challenges remain in the commercialization and large-scale production of cis-Nerolidol. Issues such as stability, solubility, and cost-effective synthesis methods need to be addressed to fully harness its therapeutic potential. Ongoing research is focused on optimizing extraction techniques and developing synthetic analogs with improved pharmacokinetic properties.
In conclusion, the latest research on cis-Nerolidol (CAS 3790-78-1) underscores its multifaceted potential in chemical, biological, and pharmaceutical applications. From antimicrobial and anti-inflammatory effects to anticancer properties and drug delivery enhancements, this compound continues to inspire innovative research. As scientists delve deeper into its mechanisms of action and explore novel formulations, cis-Nerolidol is poised to make significant contributions to the advancement of medicine and therapeutics.
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